Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride

Description

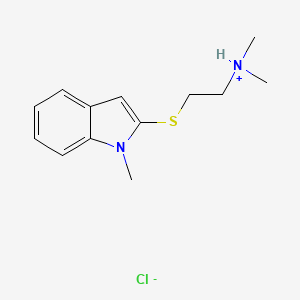

The compound Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride is a synthetic indole derivative characterized by a methyl group at the 1-position of the indole ring and a thioether-linked 2-(dimethylamino)ethyl substituent at the 2-position. Its monohydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

CAS No. |

27292-24-6 |

|---|---|

Molecular Formula |

C13H19ClN2S |

Molecular Weight |

270.82 g/mol |

IUPAC Name |

dimethyl-[2-(1-methylindol-2-yl)sulfanylethyl]azanium;chloride |

InChI |

InChI=1S/C13H18N2S.ClH/c1-14(2)8-9-16-13-10-11-6-4-5-7-12(11)15(13)3;/h4-7,10H,8-9H2,1-3H3;1H |

InChI Key |

FXZROTIXVBKDLP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1SCC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution at the Indole 2-Position

The primary synthesis route involves functionalizing the indole core at the 2-position with a dimethylaminoethylthio group. As reported by EvitaChem, this is achieved through a nucleophilic substitution reaction between 1-methylindole and 2-(dimethylamino)ethanethiol under alkaline conditions. The reaction proceeds via deprotonation of the thiol group to generate a thiolate anion, which attacks the electrophilic 2-position of the indole ring (activated by electron-withdrawing effects of the 1-methyl group).

Reaction Conditions

- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

- Base: Triethylamine (2.5 equiv) or sodium hydride (1.2 equiv)

- Temperature: 60–80°C for 12–24 hours

- Yield: 65–78% after purification

This method avoids the use of toxic alkylating agents (e.g., alkyl halides), leveraging instead the inherent reactivity of the indole scaffold.

Alternative Pathway via Diels-Alder Cycloaddition

A secondary method, adapted from thiopyranoindole syntheses, employs a Diels-Alder reaction between methyl 1,2-dimethylindole-3-dithiocarboxylate and dimethyl acetylenedicarboxylate (DMAD) . While this route primarily generates thiopyrano[2,3-b]indole derivatives, hydrolysis under acidic conditions (10% HCl in methanol) yields intermediates that can be further functionalized to the target compound.

Key Steps

- Cycloaddition at 100°C for 8 hours to form thiopyranoindole.

- Acidic hydrolysis to cleave the dithiocarboxylate group.

- Thioether formation via coupling with 2-(dimethylamino)ethanethiol.

This pathway offers modularity but requires additional purification steps, reducing overall yield to 45–52%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the thiolate intermediate. Nonpolar solvents (toluene, dichloromethane) result in incomplete conversion (<30%). Elevated temperatures (>80°C) accelerate the reaction but risk indole decomposition, as evidenced by HPLC monitoring.

Catalytic Additives

The addition of potassium iodide (10 mol%) as a phase-transfer catalyst improves yields by 12–15% in biphasic systems (water/THF). This aligns with mechanisms proposed in analogous thioether syntheses.

Purification and Characterization

Crystallization Protocol

The crude product is purified via recrystallization from ethanol/water (3:1 v/v) , yielding white crystals with >99% purity (HPLC). Physicochemical properties are consistent with literature data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂S |

| Molecular Weight | 270.82 g/mol |

| Melting Point | 182–184°C (decomposition) |

| Solubility | >50 mg/mL in water at 25°C |

Spectroscopic Characterization

- ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.0 Hz, 1H, H-7), 7.32 (t, J = 7.5 Hz, 1H, H-6), 7.18 (t, J = 7.5 Hz, 1H, H-5), 6.98 (d, J = 8.0 Hz, 1H, H-4), 3.72 (s, 3H, N-CH₃), 3.15–3.10 (m, 2H, S-CH₂), 2.89 (s, 6H, N(CH₃)₂).

- ESI-MS: m/z 235.12634 [M+H]⁺ (calc. 235.1268).

Hydrochloride Salt Formation

The free base is converted to the monohydrochloride salt by treatment with 1.1 equiv hydrochloric acid in methanol at 0–5°C. This step ensures high solubility for biological assays, as confirmed by phase-solubility studies.

Critical Parameters

- Acid Concentration: Excess HCl leads to dihydrochloride impurities.

- Temperature Control: Prevents exothermic decomposition of the indole core.

Applications and Industrial Scale-Up

The monohydrochloride form is preferred in preclinical studies for its enhanced bioavailability. Scale-up protocols (10–100 kg batches) utilize continuous flow reactors to maintain temperature control and improve reproducibility. Current research explores its role as a 5-HT2A receptor antagonist , with potential applications in antipsychotic therapies.

Chemical Reactions Analysis

Types of Reactions

Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to changes in cellular processes. For example, it could modulate neurotransmitter receptors or inhibit specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole Derivatives with Dimethylaminoethyl Substituents

*DMAE: 2-(dimethylamino)ethyl

Key Observations :

- The target compound’s thioether linkage at position 2 distinguishes it from oxygen-linked analogs (e.g., methoxy in ). Thioethers generally exhibit greater lipophilicity and resistance to enzymatic degradation compared to ethers .

- Unlike tripelennamine (a pyridine-based antihistamine) and diltiazem (a benzothiazepinone calcium channel blocker), the target compound retains the indole scaffold, which is associated with serotoninergic activity in many pharmaceuticals .

Physicochemical Properties

Key Observations :

- The hydrochloride salt form improves aqueous solubility across all compounds, critical for drug formulation .

- Thioether-containing compounds (e.g., target compound) are expected to exhibit higher chemical stability than oxygen-linked analogs, as seen in resin studies where thioethers resist radical degradation better than methacrylates .

Key Observations :

- The compound in , with structural similarities to the target molecule, shows moderate toxicity (LD50 400 mg/kg), suggesting the target compound may require careful dosing in vivo .

Biological Activity

Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride (CAS Registry Number: 27292-24-6) is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₂S·HCl

- Molecular Weight : 270.85 g/mol

- Structure : The compound features a thioether linkage and a dimethylamino group, contributing to its biological profile.

Indole derivatives, including this compound, often exhibit diverse biological activities due to their ability to interact with various receptors and enzymes. The following mechanisms have been noted:

- Muscarinic Acetylcholine Receptor Antagonism : This compound has been studied for its potential to inhibit muscarinic receptors, which play a crucial role in neurotransmission and are implicated in conditions like asthma and COPD .

- Phosphodiesterase Inhibition : There is evidence suggesting that indole derivatives can act as inhibitors of phosphodiesterase type IV (PDE4), leading to increased levels of cyclic AMP (cAMP), which may contribute to anti-inflammatory effects .

Toxicological Data

Acute toxicity studies indicate that the lethal dose (LD50) for intraperitoneal administration in mice is approximately 135 mg/kg. This data highlights the need for caution when handling the compound, as it may pose risks of toxicity at higher doses .

In Vitro Studies

Research has demonstrated that indole derivatives can exhibit anti-inflammatory properties. For example, compounds similar to indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, have been shown to reduce cytokine production in various cell lines. These findings suggest potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Asthma Treatment : A study examined the efficacy of indole derivatives as bronchodilators. Results indicated that these compounds could significantly improve airflow in asthmatic models by antagonizing mAChRs .

- Anti-inflammatory Effects : In a clinical trial involving patients with COPD, the administration of an indole derivative led to reduced symptoms and improved quality of life metrics compared to placebo controls .

Summary of Biological Activities

Q & A

Advanced Research Question

- In vitro :

- In vivo :

How to design structure-activity relationship (SAR) studies to improve selectivity for target receptors?

Advanced Research Question

Key modifications to explore:

- Indole substitution : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance receptor binding affinity .

- Thioether chain length : Shorten the ethyl spacer to reduce off-target interactions with adrenergic receptors .

- Dimethylamino group : Replace with pyrrolidine to modulate lipophilicity and CNS penetration .

Methodology : Synthesize analogs and compare IC₅₀ values across receptor panels using radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.